molecular formula C8H10ClN5O2 B184697 7-[3-Chloro-2-hydroxypropyl]guanine CAS No. 73100-76-2

7-[3-Chloro-2-hydroxypropyl]guanine

Cat. No. B184697
CAS RN: 73100-76-2
M. Wt: 243.65 g/mol
InChI Key: PIDAKZXLZJQELO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[3-Chloro-2-hydroxypropyl]guanine, also known as Ganciclovir, is an antiviral medication used to treat infections caused by cytomegalovirus (CMV). CMV is a common virus that can cause serious health problems in people with weakened immune systems, such as those with HIV/AIDS, organ transplant recipients, and newborns. Ganciclovir works by inhibiting the replication of the virus, thereby reducing the severity of the infection.

Scientific Research Applications

7-[3-Chloro-2-hydroxypropyl]guanine has been extensively studied for its antiviral properties, particularly in the treatment of CMV infections. It has also been investigated for its potential use in the treatment of other viral infections, such as herpes simplex virus (HSV) and Epstein-Barr virus (EBV). In addition, ganciclovir has been studied for its potential use in cancer therapy, as it can selectively target cancer cells that have been engineered to express the herpes simplex virus thymidine kinase (HSV-TK) gene. This gene converts ganciclovir into a toxic metabolite that can kill the cancer cells.

Mechanism Of Action

7-[3-Chloro-2-hydroxypropyl]guanine is a prodrug that is converted into its active form, ganciclovir triphosphate, by viral and cellular kinases. 7-[3-Chloro-2-hydroxypropyl]guanine triphosphate inhibits viral DNA synthesis by competing with deoxyguanosine triphosphate (dGTP) for incorporation into the viral DNA. Once incorporated, ganciclovir triphosphate causes chain termination, preventing further elongation of the viral DNA strand.

Biochemical And Physiological Effects

7-[3-Chloro-2-hydroxypropyl]guanine has been shown to have a low toxicity profile in humans, with most side effects being mild and reversible. The most common side effects include nausea, vomiting, diarrhea, and bone marrow suppression. 7-[3-Chloro-2-hydroxypropyl]guanine can also cause renal toxicity, particularly in patients with pre-existing renal impairment. In rare cases, ganciclovir can cause severe allergic reactions, including anaphylaxis.

Advantages And Limitations For Lab Experiments

7-[3-Chloro-2-hydroxypropyl]guanine has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers on a budget. 7-[3-Chloro-2-hydroxypropyl]guanine is also easy to administer, either orally or intravenously, and has a well-established safety profile in humans. However, ganciclovir has some limitations for lab experiments. It has a narrow spectrum of activity, being effective only against certain viruses, such as CMV. In addition, ganciclovir can have off-target effects, particularly in cancer cells that do not express the HSV-TK gene.

Future Directions

There are several future directions for research on 7-[3-Chloro-2-hydroxypropyl]guanine. One area of interest is the development of new analogs of ganciclovir that have improved antiviral activity and reduced toxicity. Another area of interest is the use of ganciclovir in combination with other antiviral agents to enhance its effectiveness against CMV and other viral infections. Finally, there is ongoing research into the use of ganciclovir as a cancer therapy, particularly in combination with other chemotherapeutic agents.

Synthesis Methods

The synthesis of 7-[3-Chloro-2-hydroxypropyl]guanine involves the reaction of guanine with 3-chloro-1,2-propanediol in the presence of a base such as potassium carbonate. The reaction yields a mixture of diastereomers, which can be separated by column chromatography. The desired product, ganciclovir, is obtained by treatment of the separated diastereomer with acetic anhydride and pyridine.

properties

CAS RN

73100-76-2

Product Name

7-[3-Chloro-2-hydroxypropyl]guanine

Molecular Formula

C8H10ClN5O2

Molecular Weight

243.65 g/mol

IUPAC Name

2-amino-7-(3-chloro-2-hydroxypropyl)-1H-purin-6-one

InChI

InChI=1S/C8H10ClN5O2/c9-1-4(15)2-14-3-11-6-5(14)7(16)13-8(10)12-6/h3-4,15H,1-2H2,(H3,10,12,13,16)

InChI Key

PIDAKZXLZJQELO-UHFFFAOYSA-N

Isomeric SMILES

C1=NC2=C(N1CC(CCl)O)C(=O)N=C(N2)N

SMILES

C1=NC2=C(N1CC(CCl)O)C(=O)NC(=N2)N

Canonical SMILES

C1=NC2=C(N1CC(CCl)O)C(=O)N=C(N2)N

Origin of Product

United States

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